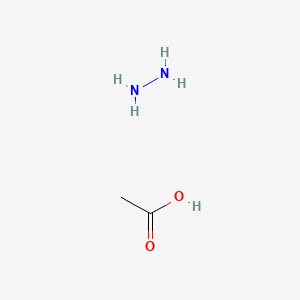

Hydrazine acetate

Descripción general

Descripción

Hydrazine acetate is not directly mentioned in the provided papers, but the studies involve hydrazine and its reactions with various acetate-containing compounds. Hydrazine is a highly reactive and toxic chemical, commonly used as a reducing agent and in the synthesis of various chemical compounds.

Synthesis Analysis

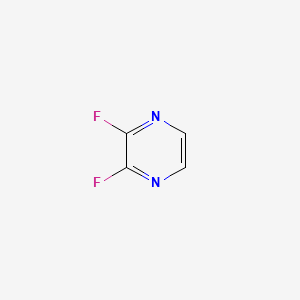

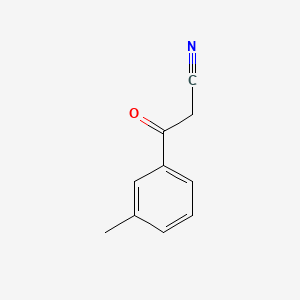

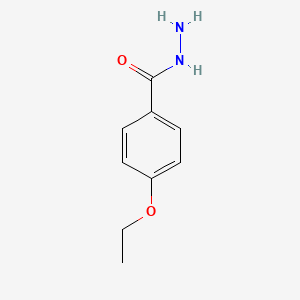

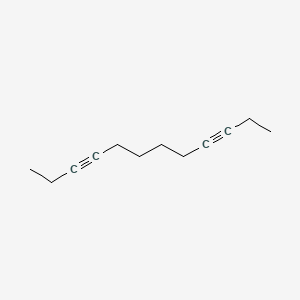

The synthesis of hydrazine-related compounds is a topic of interest in several papers. For instance, the regioselective synthesis of 1,3,5-substituted pyrazoles from acetylenic ketones and hydrazines is reported, showing high selectivity and excellent yields . Another study describes the copper-catalyzed asymmetric formal [3 + 2] cycloaddition of propargylic acetates with hydrazines, leading to the formation of chiral 2-pyrazolines with high enantioselectivity . Additionally, Lewis acid-promoted synthesis of N-unsubstituted hydrazones from acetophenone, isatin derivatives, and hydrazine is detailed, with BF3 as a catalyst .

Molecular Structure Analysis

The molecular structures of hydrazine-based compounds have been characterized using various techniques. In one study, Schiff bases derived from methyl acetoacetate and α-hydroxyacetophenone were characterized by FT-IR, UV-Vis, 1H NMR, Mass spectra, and single crystal X-ray diffraction . Density functional theory (DFT) calculations were also performed to optimize the geometrical parameters, which showed good agreement with experimental data .

Chemical Reactions Analysis

Several papers discuss the chemical reactions involving hydrazine. A probe with double acetoxyl moieties was synthesized for the selective detection of hydrazine, demonstrating a "turn-on" fluorescence response . Another study highlights the selective signaling of hydrazine using dichlorofluorescein and resorufin acetates, which undergo hydrazinolysis to produce chromogenic and fluorescent signals . Additionally, a naphthalimide trifluoroacetyl acetonate compound reacts selectively with hydrazine to form a five-membered ring, leading to fluorescence changes .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazine and its derivatives are explored in various contexts. For instance, the spectrophotometric determination of hydrazine is based on its ability to reduce nitrate to nitrite, with the method being sensitive and selective . The redox properties of hydrazine are also utilized in its determination with lead(IV) acetate in non-aqueous media . Furthermore, the simultaneous quantitation of trace levels of hydrazine and acetohydrazide in pharmaceuticals is achieved through benzaldehyde derivatization, followed by liquid chromatography-mass spectrometry .

Aplicaciones Científicas De Investigación

Detection and Monitoring : Hydrazine is a toxic chemical, and its detection in environmental and biological systems is crucial. Several studies have developed methods for detecting hydrazine, including fluorescent probes and chemodosimeters. These methods allow for sensitive and selective detection of hydrazine in various environments, including water samples and living cells. For instance, a study by Ma et al. (2017) developed a two-photon fluorescent probing method for detecting hydrazine in living cells, highlighting its application in biosystems (Ma et al., 2017). Similarly, Zhang et al. (2015) and Xia et al. (2016) have also contributed to the development of NIR fluorescence probes for hydrazine detection in biological and environmental contexts (Zhang et al., 2015); (Xia et al., 2016).

Environmental and Toxicological Studies : Understanding the effects of hydrazine on various organisms and environments is crucial. Studies such as those by Garrod et al. (2005) and Liu et al. (2014) have investigated the impact of hydrazine on different biological systems, including its toxic effects on the liver, brain, and other organs (Garrod et al., 2005); (Liu et al., 2014).

Chemical and Material Science Applications : The reduction of graphene oxide with hydrazine has been explored, showing its reductive capabilities and potential applications in material science. Chua and Pumera (2016) elucidated the effects of hydrazine treatment on graphene oxide, providing insights into its applications in nanotechnology (Chua & Pumera, 2016).

Biological Studies : The interaction of hydrazine with biological systems, including its metabolism and effects on DNA, has been a subject of research. For example, Runge‐Morris et al. (1994) investigated the metabolism of hydrazine derivatives and their potential to cause DNA damage (Runge‐Morris et al., 1994).

Medical Research : Though you requested to exclude drug use and dosage, it's worth noting that hydrazine has been evaluated in medical settings for its potential therapeutic effects, particularly in cancer treatment. Studies like those conducted by Loprinzi et al. (1994) have explored the utility of hydrazine sulfate in treating conditions like colorectal cancer (Loprinzi et al., 1994).

Safety and Hazards

Mecanismo De Acción

- Hydrazine acetate is an acetate salt of hydrazine . Its primary target is the carbonyl group in aldehydes and ketones.

- The weakly acidic N-H bond in hydrazine is deprotonated, resulting in the hydrazone anion .

- The hydrazone anion has a resonance structure that places a double bond between the nitrogens and a negative charge on carbon .

Target of Action

Mode of Action

Biochemical Pathways

Propiedades

IUPAC Name |

acetic acid;hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.H4N2/c1-2(3)4;1-2/h1H3,(H,3,4);1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHNDHXQDJQEEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064632 | |

| Record name | Hydrazinium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydrazine acetate | |

CAS RN |

7335-65-1, 13255-48-6 | |

| Record name | Hydrazine, acetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7335-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, acetate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007335651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, acetate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazinium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrazinium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydrazine Acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

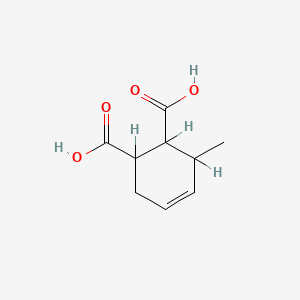

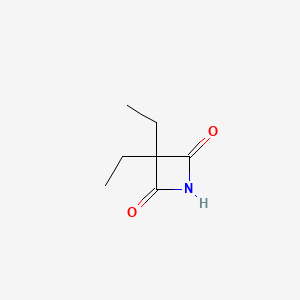

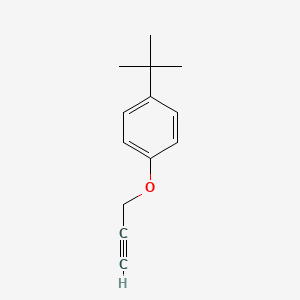

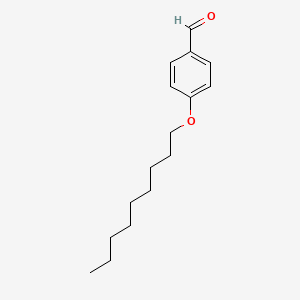

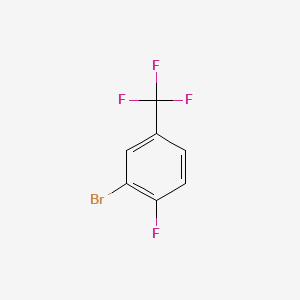

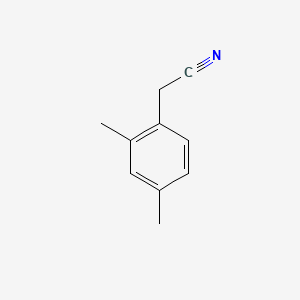

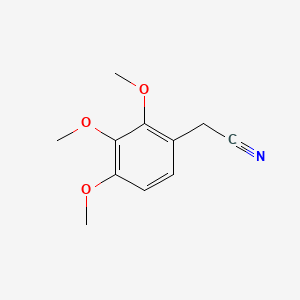

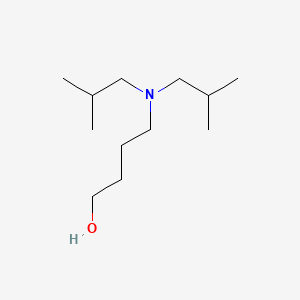

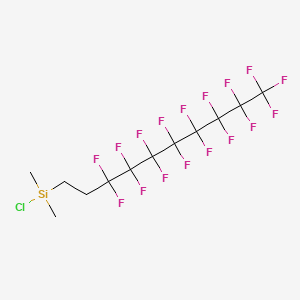

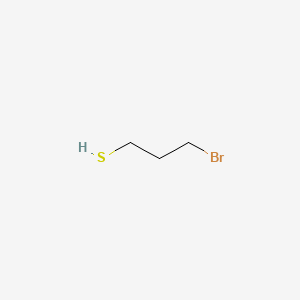

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Hydrazine acetate is predominantly employed as a selective deprotecting agent in carbohydrate and peptide chemistry. [, , , , , , ] It exhibits a particular affinity for cleaving specific protecting groups like acetyl groups, especially in the presence of more sensitive moieties. [, ] This selectivity is crucial in multi-step syntheses of complex molecules.

ANone: Hydrazine acetate is represented by the molecular formula CH₆N₂O₂ and has a molecular weight of 90.08 g/mol.

A: Hydrazine acetate demonstrates remarkable selectivity in cleaving phenolic acetates while leaving sensitive monolignol ester conjugates intact. [] This selectivity is crucial for synthesizing monolignol γ-conjugates, which serve as valuable intermediates in lignin biosynthesis. []

A: While the research highlights the application of hydrazine acetate in both solid-phase and fluorous-phase synthesis, [] specific details regarding differences in reactivity or handling are not elaborated upon. Further investigation into the literature might be needed to address this question comprehensively.

A: Hydrazine acetate acts as a mild and efficient reagent for the anomeric denitration of carbohydrates. [, ] This process involves removing a nitro group from the anomeric carbon of a sugar molecule. This is particularly useful in carbohydrate chemistry for manipulating the reactivity and stereochemistry of sugar derivatives.

A: Hydrazine acetate is utilized to regenerate lysine from Nε-formyllysine in peptide synthesis. [, ] This is particularly useful in synthesizing peptides containing lysine, where the Nε-formyl group serves as a protecting group during synthesis.

A: In one study, hydrazine acetate was successfully employed in the multi-step synthesis of α-melanocyte-stimulating hormone (MSH). [] It facilitated the removal of the Nε-formyl protecting group from a precursor peptide, yielding the desired hormone with biological activity comparable to the natural form.

ANone: The provided research primarily focuses on specific applications of hydrazine acetate in carbohydrate and peptide chemistry. While they do not delve into historical context or milestones, they emphasize its continued relevance as a versatile reagent in synthetic chemistry.

ANone: While the research papers do not explicitly discuss safety regulations, it's crucial to emphasize that hydrazine acetate, like all hydrazine derivatives, requires careful handling. Consulting the relevant Safety Data Sheets and adhering to established laboratory safety protocols is paramount when working with this compound.

A: One study describes the reaction of hydrazine acetate with 2,4,6-tris(trinitromethyl)-1,3,5-triazine, highlighting its potential in synthesizing nitrogen-rich heterocyclic compounds. [] This suggests that the applications of hydrazine acetate extend beyond its conventional use as a deprotecting agent.

A: The research emphasizes the advantages of hydrazine acetate, such as its mild reaction conditions and high selectivity, compared to other reagents. [, , , ] For example, in deacetylating phenolic compounds, it outperforms alternative methods by preserving sensitive functional groups. []

A: The research papers mention common analytical techniques like thin-layer chromatography (TLC) [] and nuclear magnetic resonance (NMR) spectroscopy [] to monitor reactions and characterize the products. These methods help determine reaction progress, confirm product formation, and assess purity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.